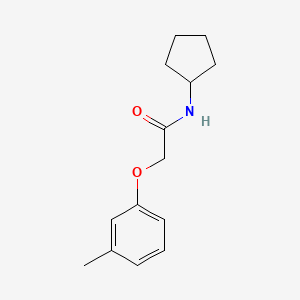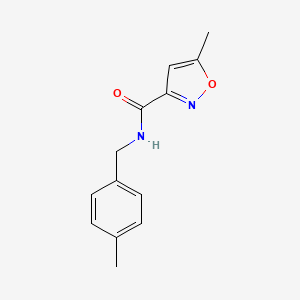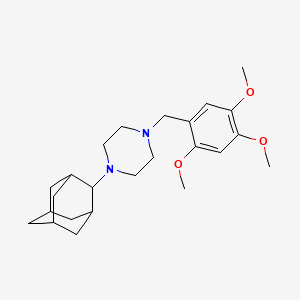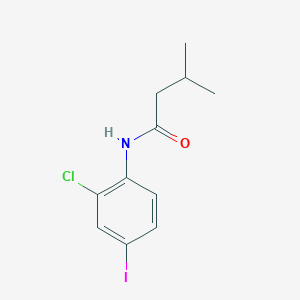
N-cyclopentyl-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(3-methylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 315.41 g/mol.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that prevents acid erosion and promotes remineralization. N-cyclopentyl-2-(3-methylphenoxy)acetamide also has antimicrobial properties and can inhibit the growth of bacteria that cause tooth decay.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In dentistry, N-cyclopentyl-2-(3-methylphenoxy)acetamide can increase the hardness and mineral content of enamel, reduce the formation of dental plaque, and inhibit the growth of oral bacteria. In agriculture, N-cyclopentyl-2-(3-methylphenoxy)acetamide can enhance plant growth and yield by regulating hormone levels and improving nutrient uptake. In pharmaceuticals, N-cyclopentyl-2-(3-methylphenoxy)acetamide has been shown to have anticancer and anti-inflammatory properties, as well as potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-2-(3-methylphenoxy)acetamide is its versatility and potential applications in various fields. N-cyclopentyl-2-(3-methylphenoxy)acetamide is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, N-cyclopentyl-2-(3-methylphenoxy)acetamide has some limitations, such as its low solubility in some solvents and its potential toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for N-cyclopentyl-2-(3-methylphenoxy)acetamide research. In dentistry, further studies could investigate the long-term effects of N-cyclopentyl-2-(3-methylphenoxy)acetamide on tooth enamel and oral health. In agriculture, research could focus on optimizing the use of N-cyclopentyl-2-(3-methylphenoxy)acetamide as a plant growth regulator and developing new formulations for enhanced efficacy. In pharmaceuticals, future research could explore the potential of N-cyclopentyl-2-(3-methylphenoxy)acetamide as a drug candidate for various diseases, as well as investigate its mechanisms of action and potential side effects.
Conclusion:
In conclusion, N-cyclopentyl-2-(3-methylphenoxy)acetamide, or N-cyclopentyl-2-(3-methylphenoxy)acetamide, is a versatile compound with potential applications in dentistry, agriculture, and pharmaceuticals. N-cyclopentyl-2-(3-methylphenoxy)acetamide has been extensively studied for its various properties, including its ability to prevent tooth decay, enhance plant growth, and potentially treat diseases such as cancer and Alzheimer's. Further research is needed to fully understand the mechanisms of action and potential applications of N-cyclopentyl-2-(3-methylphenoxy)acetamide.
Synthesemethoden
N-cyclopentyl-2-(3-methylphenoxy)acetamide can be synthesized by reacting cyclopentylamine with 3-methylphenol and chloroacetyl chloride. The reaction takes place in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including dentistry, agriculture, and pharmaceuticals. In dentistry, N-cyclopentyl-2-(3-methylphenoxy)acetamide is used as an active ingredient in toothpaste and mouthwash to prevent tooth decay and remineralize enamel. In agriculture, N-cyclopentyl-2-(3-methylphenoxy)acetamide is used as a plant growth regulator to enhance growth and yield. In pharmaceuticals, N-cyclopentyl-2-(3-methylphenoxy)acetamide is being investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-4-8-13(9-11)17-10-14(16)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICAEEQPWKPHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)


![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)

![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)


![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)
![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)